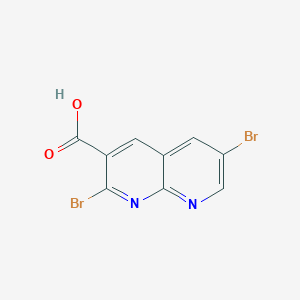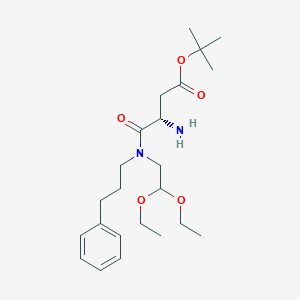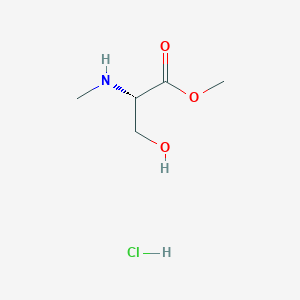
2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, the dibromated compound can be obtained by treating 1,5-dialkyl-1,5-naphthyridine-2,6-dione with bromine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide, and poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . The conditions for these reactions vary but often involve controlled temperatures and specific catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treating the compound with bromine can yield dibromated derivatives .
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which 2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, compounds with the 1,8-naphthyridine core have been shown to target bacterial enzymes, thereby inhibiting bacterial growth . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Naphthyridines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
1,8-Naphthyridine-3-carbonitrile: These derivatives have been evaluated for their anti-mycobacterial activity.
Uniqueness
2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid is unique due to its specific bromination pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.
Eigenschaften
CAS-Nummer |
2044704-54-1 |
|---|---|
Molekularformel |
C9H4Br2N2O2 |
Molekulargewicht |
331.95 g/mol |
IUPAC-Name |
2,6-dibromo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H4Br2N2O2/c10-5-1-4-2-6(9(14)15)7(11)13-8(4)12-3-5/h1-3H,(H,14,15) |
InChI-Schlüssel |
CYOBPJVOKBTPQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=NC2=NC=C1Br)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol](/img/structure/B13145245.png)

![7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13145260.png)










